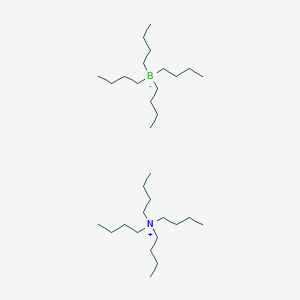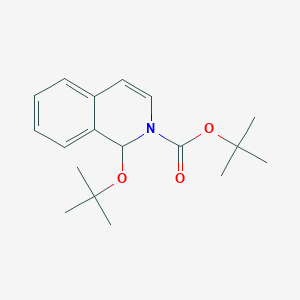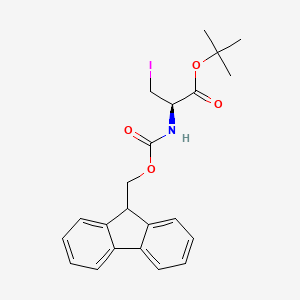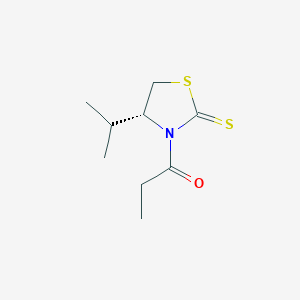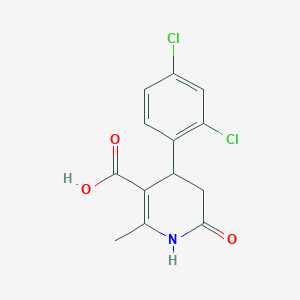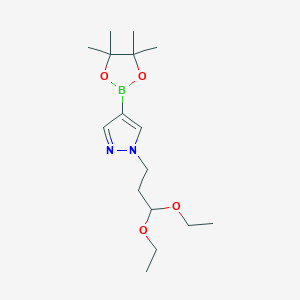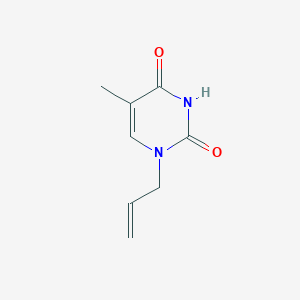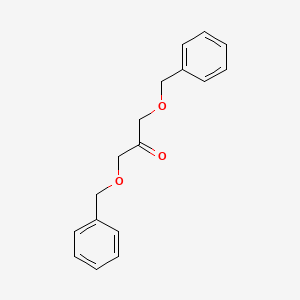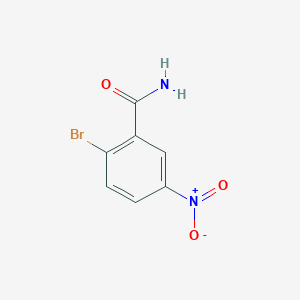![molecular formula C26H18 B1610140 1,2-Di([1,1'-biphenyl]-4-yl)ethyne CAS No. 21326-80-7](/img/structure/B1610140.png)
1,2-Di([1,1'-biphenyl]-4-yl)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- is an organic compound with the molecular formula C26H18. It is characterized by the presence of two biphenyl groups connected by an ethynediyl bridge. This compound is known for its unique structural properties and has found applications in various fields of scientific research.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 4-iodobiphenyl and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. After the reaction, the product is purified using column chromatography .
Chemical Reactions Analysis
1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Electrophilic substitution reactions can occur at the biphenyl rings, leading to the formation of various substituted derivatives.
Scientific Research Applications
1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- involves its interaction with various molecular targets. The ethynediyl bridge allows for conjugation and electron delocalization, which can influence the compound’s reactivity and interactions with other molecules. The biphenyl groups can participate in π-π stacking interactions, which are important in the formation of supramolecular structures and materials .
Comparison with Similar Compounds
1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis- can be compared with other similar compounds, such as:
Benzaldehyde, 4,4’-(1,2-ethynediyl)bis-: This compound has aldehyde functional groups instead of biphenyl groups, leading to different reactivity and applications.
1,4-Bis((5’-hexyl-2,2’-bithiophen-5-yl)ethynyl)benzene: This compound contains bithiophene units, which impart different electronic properties and are used in organic electronics.
These comparisons highlight the unique structural and functional properties of 1,1’-Biphenyl, 4,4’'-(1,2-ethynediyl)bis-, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-phenyl-4-[2-(4-phenylphenyl)ethynyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-10,13-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWCDEUPFKTZSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452336 |
Source


|
| Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21326-80-7 |
Source


|
| Record name | 1,1'-Biphenyl, 4,4''-(1,2-ethynediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
